Ethyl 3-chloro-6-methylpicolinate
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Overview
Description
Ethyl 3-chloro-6-methylpicolinate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of picolinic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorine atom, a methyl group, and an ethyl ester group attached to a pyridine ring.
Preparation Methods
Ethyl 3-chloro-6-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ethyl 3-chloro-6-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by acids or bases.
Oxidation and Reduction: The methyl group in the compound can undergo oxidation to form a carboxylic acid or reduction to form an alcohol, depending on the reagents and conditions used.
Common reagents used in these reactions include bases such as sodium hydroxide, acids such as hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-6-methylpicolinate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the preparation of more complex compounds.
Biology: In biological research, this compound is used to study the effects of picolinic acid derivatives on cellular processes. It can be used to investigate the role of these compounds in metabolic pathways and enzyme activities.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: this compound is used in the production of agrochemicals, such as herbicides and pesticides. .
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-methylpicolinate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 3-chloro-6-methylpicolinate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-methylpicolinate: This compound has a similar structure but with the chlorine and methyl groups in different positions. It may exhibit different chemical reactivity and biological activity.
Picolinic Acid Derivatives: Other derivatives of picolinic acid, such as 6-aryl-2-picolinates, are used as herbicides and exhibit different herbicidal activities.
Indole Derivatives: Indole derivatives, which also contain a nitrogen-containing aromatic ring, have diverse biological activities and are used in medicinal chemistry for the development of new drugs.
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
ethyl 3-chloro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3H2,1-2H3 |
InChI Key |
HMQQHSFZJYXGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C)Cl |
Origin of Product |
United States |
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